molecular formula C14H15N3O2 B13900309 1-(4-Nitronaphthalen-1-yl)piperazine

1-(4-Nitronaphthalen-1-yl)piperazine

Cat. No.: B13900309
M. Wt: 257.29 g/mol
InChI Key: MHGRYJAQVFYAFH-UHFFFAOYSA-N
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Description

1-(4-Nitronaphthalen-1-yl)piperazine is an organic compound with the molecular formula C14H15N3O2. It is a derivative of piperazine, where one of the hydrogen atoms is replaced by a 4-nitronaphthalen-1-yl group.

Preparation Methods

The synthesis of 1-(4-Nitronaphthalen-1-yl)piperazine typically involves the reaction of 4-nitronaphthalene with piperazine. The reaction is usually carried out in the presence of a suitable solvent and under controlled temperature conditions to ensure the desired product is obtained. Industrial production methods may involve more advanced techniques to optimize yield and purity .

Chemical Reactions Analysis

1-(4-Nitronaphthalen-1-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(4-Nitronaphthalen-1-yl)piperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Nitronaphthalen-1-yl)piperazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

1-(4-Nitronaphthalen-1-yl)piperazine can be compared with other similar compounds, such as:

    1-(4-Nitrophenyl)piperazine: Similar structure but with a phenyl group instead of a naphthyl group.

    1-(4-Nitrobenzyl)piperazine: Similar structure but with a benzyl group instead of a naphthyl group.

Properties

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

1-(4-nitronaphthalen-1-yl)piperazine

InChI

InChI=1S/C14H15N3O2/c18-17(19)14-6-5-13(16-9-7-15-8-10-16)11-3-1-2-4-12(11)14/h1-6,15H,7-10H2

InChI Key

MHGRYJAQVFYAFH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC=C(C3=CC=CC=C32)[N+](=O)[O-]

Origin of Product

United States

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